1-(2-Azido-4-methylbenzoyl)piperidin-2-one 1-(2-Azido-4-methylbenzoyl)piperidin-2-one
Brand Name: Vulcanchem
CAS No.: 797751-38-3
VCID: VC16793435
InChI: InChI=1S/C13H14N4O2/c1-9-5-6-10(11(8-9)15-16-14)13(19)17-7-3-2-4-12(17)18/h5-6,8H,2-4,7H2,1H3
SMILES:
Molecular Formula: C13H14N4O2
Molecular Weight: 258.28 g/mol

1-(2-Azido-4-methylbenzoyl)piperidin-2-one

CAS No.: 797751-38-3

Cat. No.: VC16793435

Molecular Formula: C13H14N4O2

Molecular Weight: 258.28 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Azido-4-methylbenzoyl)piperidin-2-one - 797751-38-3

Specification

CAS No. 797751-38-3
Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
IUPAC Name 1-(2-azido-4-methylbenzoyl)piperidin-2-one
Standard InChI InChI=1S/C13H14N4O2/c1-9-5-6-10(11(8-9)15-16-14)13(19)17-7-3-2-4-12(17)18/h5-6,8H,2-4,7H2,1H3
Standard InChI Key FUADBLAEYWFJEU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C(=O)N2CCCCC2=O)N=[N+]=[N-]

Introduction

1-(2-Azido-4-methylbenzoyl)piperidin-2-one is a synthetic organic compound with the molecular formula C12_{12}H12_{12}N4_{4}O2_{2} or, as reported in some sources, C13_{13}H14_{14}N4_{4}O2_{2} . This discrepancy may arise from variations in the reported molecular structure or errors in documentation. The compound is characterized by its azide group attached to a benzoyl ring, which is further linked to a piperidin-2-one moiety.

Synthesis and Preparation

The synthesis of 1-(2-Azido-4-methylbenzoyl)piperidin-2-one typically involves the reaction of piperidin-2-one with an appropriate azido-substituted benzoyl chloride. This process requires careful handling due to the reactivity of the azide group.

Potential Applications

While specific applications of 1-(2-Azido-4-methylbenzoyl)piperidin-2-one are not widely documented, compounds with similar structures have been explored for various biological activities, such as anticonvulsant or antimicrobial properties. The presence of the azide group offers opportunities for further functionalization through click chemistry, which could be exploited in drug discovery or material science applications.

Future Directions

Future research on 1-(2-Azido-4-methylbenzoyl)piperidin-2-one could focus on exploring its potential biological activities, such as anticonvulsant or antimicrobial effects, and leveraging its azide group for further chemical modification. Additionally, investigating its physicochemical properties, such as solubility and stability, would be crucial for any potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator